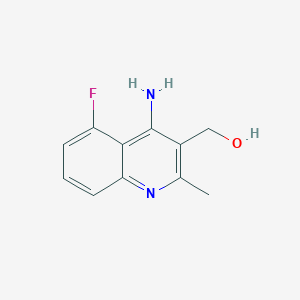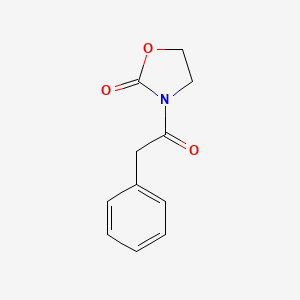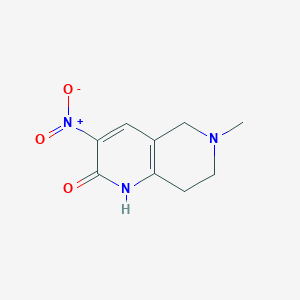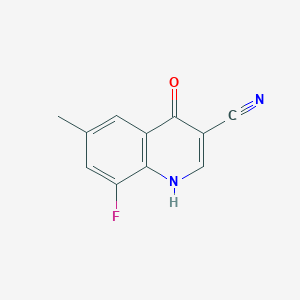
(4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol is a quinoline derivative with a unique structure that includes an amino group, a fluorine atom, and a hydroxymethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted anilines with appropriate aldehydes or ketones, followed by functional group modifications. For instance, the Skraup cyclization can be employed to form the quinoline core, followed by selective fluorination and introduction of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and reaction times are critical factors in achieving efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
(4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of (4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminoquinoline): Lacks the fluorine and hydroxymethyl groups, which may result in different biological activities.
(5-Fluoroquinoline): Does not have the amino and hydroxymethyl groups, affecting its reactivity and applications.
(2-Methylquinoline): Missing the amino, fluorine, and hydroxymethyl groups, leading to distinct chemical properties.
Uniqueness
(4-Amino-5-fluoro-2-methylquinolin-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11FN2O |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
(4-amino-5-fluoro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11FN2O/c1-6-7(5-15)11(13)10-8(12)3-2-4-9(10)14-6/h2-4,15H,5H2,1H3,(H2,13,14) |
InChI-Schlüssel |
OXCGJAXIQMUNRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2F)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)





![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)



![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
